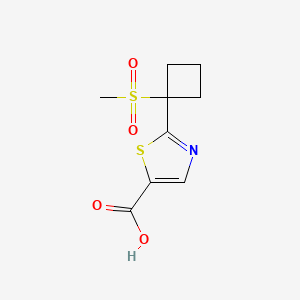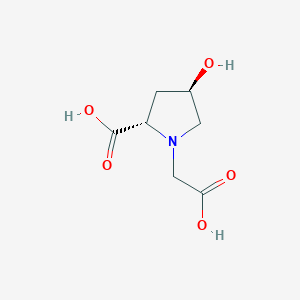![molecular formula C11H9N5O2 B11783181 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11783181.png)
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(2-metilpirazolo[1,5-a]pirazin-4-il)-1H-imidazol-4-carboxílico es un complejo compuesto heterocíclico que ha despertado un interés significativo en los campos de la química medicinal y la ciencia de los materiales. Este compuesto presenta una estructura única que combina anillos de pirazolo e imidazol, convirtiéndolo en un andamiaje versátil para diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1-(2-metilpirazolo[1,5-a]pirazin-4-il)-1H-imidazol-4-carboxílico generalmente implica la reacción de 4-cloropirazolo[1,5-a]pirazinas con cianoacetato de terc-butilo en presencia de una base como el hidruro de sodio (NaH) en dimetilformamida (DMF) a temperaturas elevadas . Esta reacción conduce a la formación de pirazolo[1,5-a]pirazin-4-ilacetonitrilos, que pueden transformarse posteriormente en el derivado de ácido carboxílico deseado mediante reacciones subsiguientes.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La escalabilidad de las rutas sintéticas mencionadas anteriormente sugiere que se podrían adaptar condiciones similares para la producción a gran escala, potencialmente involucrando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar altos rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-(2-metilpirazolo[1,5-a]pirazin-4-il)-1H-imidazol-4-carboxílico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio (KMnO₄) o el peróxido de hidrógeno (H₂O₂).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de pirazolo, utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes
Oxidación: KMnO₄ en condiciones ácidas o neutras.
Reducción: NaBH₄ en metanol o etanol, LiAlH₄ en éter.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como la trietilamina (TEA).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 1-(2-metilpirazolo[1,5-a]pirazin-4-il)-1H-imidazol-4-carboxílico tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Medicina: Se ha explorado su propiedad anticancerígena y su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de sondas fluorescentes y materiales para aplicaciones ópticas.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(2-metilpirazolo[1,5-a]pirazin-4-il)-1H-imidazol-4-carboxílico involucra su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad catalítica . Esta inhibición puede conducir a diversos efectos biológicos, como la supresión de la proliferación de células cancerosas o la modulación de las vías metabólicas.
Comparación Con Compuestos Similares
Compuestos similares
Pirazolo[1,5-a]pirimidinas: Estos compuestos comparten una estructura de anillo de pirazolo similar y son conocidos por sus propiedades fotofísicas y aplicaciones en la ciencia de los materiales.
Imidazo[1,2-a]pirazinas: Estos compuestos tienen un anillo de imidazol similar y se utilizan como inhibidores enzimáticos y agentes terapéuticos.
Unicidad
El ácido 1-(2-metilpirazolo[1,5-a]pirazin-4-il)-1H-imidazol-4-carboxílico es único debido a su combinación de anillos de pirazolo e imidazol, lo que proporciona un andamiaje versátil para diversas aplicaciones. Su capacidad para experimentar múltiples tipos de reacciones químicas y su potencial en diversos campos científicos lo convierten en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C11H9N5O2 |
|---|---|
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9N5O2/c1-7-4-9-10(12-2-3-16(9)14-7)15-5-8(11(17)18)13-6-15/h2-6H,1H3,(H,17,18) |
Clave InChI |
PLTQVGRGFFPTME-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C=CN=C(C2=C1)N3C=C(N=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid](/img/structure/B11783137.png)



![5,7-Dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B11783159.png)
![4-Bromo-6-chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11783161.png)



